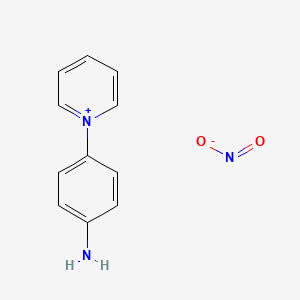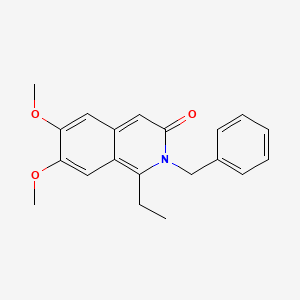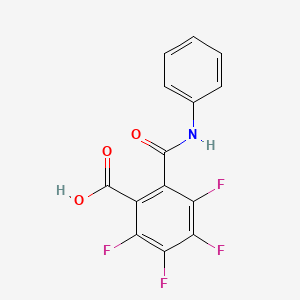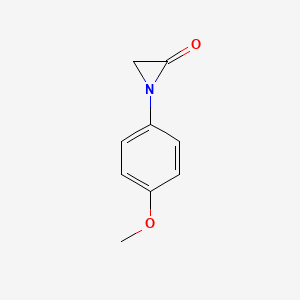
1-(4-Aminophenyl)pyridin-1-ium nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)pyridin-1-ium nitrite is an organic compound with the molecular formula C11H11N3O2. It is a derivative of pyridinium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of an aminophenyl group attached to the pyridinium ring, along with a nitrite anion.
Méthodes De Préparation
The synthesis of 1-(4-Aminophenyl)pyridin-1-ium nitrite typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzaldehyde and pyridine.
Reaction Conditions: The 4-aminobenzaldehyde is reacted with pyridine in the presence of an oxidizing agent such as nitrous acid (HNO2) to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield of the final product.
Analyse Des Réactions Chimiques
1-(4-Aminophenyl)pyridin-1-ium nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyridinium salts.
Applications De Recherche Scientifique
1-(4-Aminophenyl)pyridin-1-ium nitrite has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)pyridin-1-ium nitrite involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation. The exact molecular mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)pyridin-1-ium nitrite can be compared with other similar compounds, such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has a chloride anion instead of a nitrite anion and exhibits different chemical properties and reactivity.
4-Pyridin-1-ium-1-ylaniline: This compound lacks the nitrite group and has different applications and biological activities.
Pyridinium salts: These salts, in general, have diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of different substituents on the pyridinium ring can significantly alter their properties and applications.
Propriétés
Numéro CAS |
200441-16-3 |
|---|---|
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-pyridin-1-ium-1-ylaniline;nitrite |
InChI |
InChI=1S/C11H11N2.HNO2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;2-1-3/h1-9H,12H2;(H,2,3)/q+1;/p-1 |
Clé InChI |
YWAROBIFWSVVGW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)N.N(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)


![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)

![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)




![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
